

Commercial Availability and Technical Guide for Dodecylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dodecylaniline**

Cat. No.: **B12653459**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **dodecylaniline**, focusing on its commercial availability, synthesis, key applications, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in utilizing this versatile chemical compound.

Commercial Availability and Suppliers

Dodecylaniline is commercially available from a variety of chemical suppliers, primarily as 4-**dodecylaniline**. It is crucial to note the existence of different isomers, including N-**dodecylaniline** and branched-chain **dodecylaniline**, which have distinct CAS numbers and may have different properties. When purchasing, it is essential to specify the desired isomer and purity level.

Major suppliers for **dodecylaniline** and its derivatives include:

- Sigma-Aldrich (Merck): A prominent supplier of 4-**dodecylaniline**, offering various purities and quantities suitable for research and development.[1][2]
- Thermo Fisher Scientific: Provides 4-n-**dodecylaniline**, with detailed specifications available on their website.

- Parchem: Supplies **dodecylaniline**, including isomer mixtures, for various industrial applications.[3]
- ChemicalBook: An online platform that lists multiple suppliers of 4-**dodecylaniline**, offering a range of grades and pricing.[4]
- Actylis: A supplier of branched **dodecylaniline** for use as an intermediate in chemical synthesis.[5]
- Synscale Tech Inc.: Offers 4-**dodecylaniline** with specified purity and pricing for bulk quantities.[6]

The commercial availability of **dodecylaniline** is robust, with a global supply chain that includes manufacturers in China and distributors worldwide.[7][8][9] Pricing can vary based on the supplier, purity, and quantity ordered.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for 4-**dodecylaniline**. This information is critical for its proper handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of 4-**Dodecylaniline**

Property	Value	Source
CAS Number	104-42-7	[1] [10]
Molecular Formula	C ₁₈ H ₃₁ N	[11]
Molecular Weight	261.45 g/mol	[1] [10] [11]
Appearance	White to pale yellow crystalline powder or solid	[2] [7]
Melting Point	35-39 °C	[2]
Boiling Point	220-221 °C at 15 mmHg	[2]
Density	0.89 g/cm ³	[7]
Solubility	Insoluble in water; soluble in ethanol, ether, and chlorinated solvents.	[5] [7]
Flash Point	150 °C (closed cup)	[2]

Table 2: Spectroscopic Data for 4-Dodecylaniline

Spectroscopic Technique	Key Features	Source
Mass Spectrometry (GC-MS)	Top m/z peaks at 106, 107, and 261.	[11]
Infrared (IR) Spectroscopy	Data available from NIST and Sigma-Aldrich.	[11] [12]
Raman Spectroscopy	FT-Raman spectrum available.	[11]
Nuclear Magnetic Resonance (NMR)	Conforms to structure.	[2]

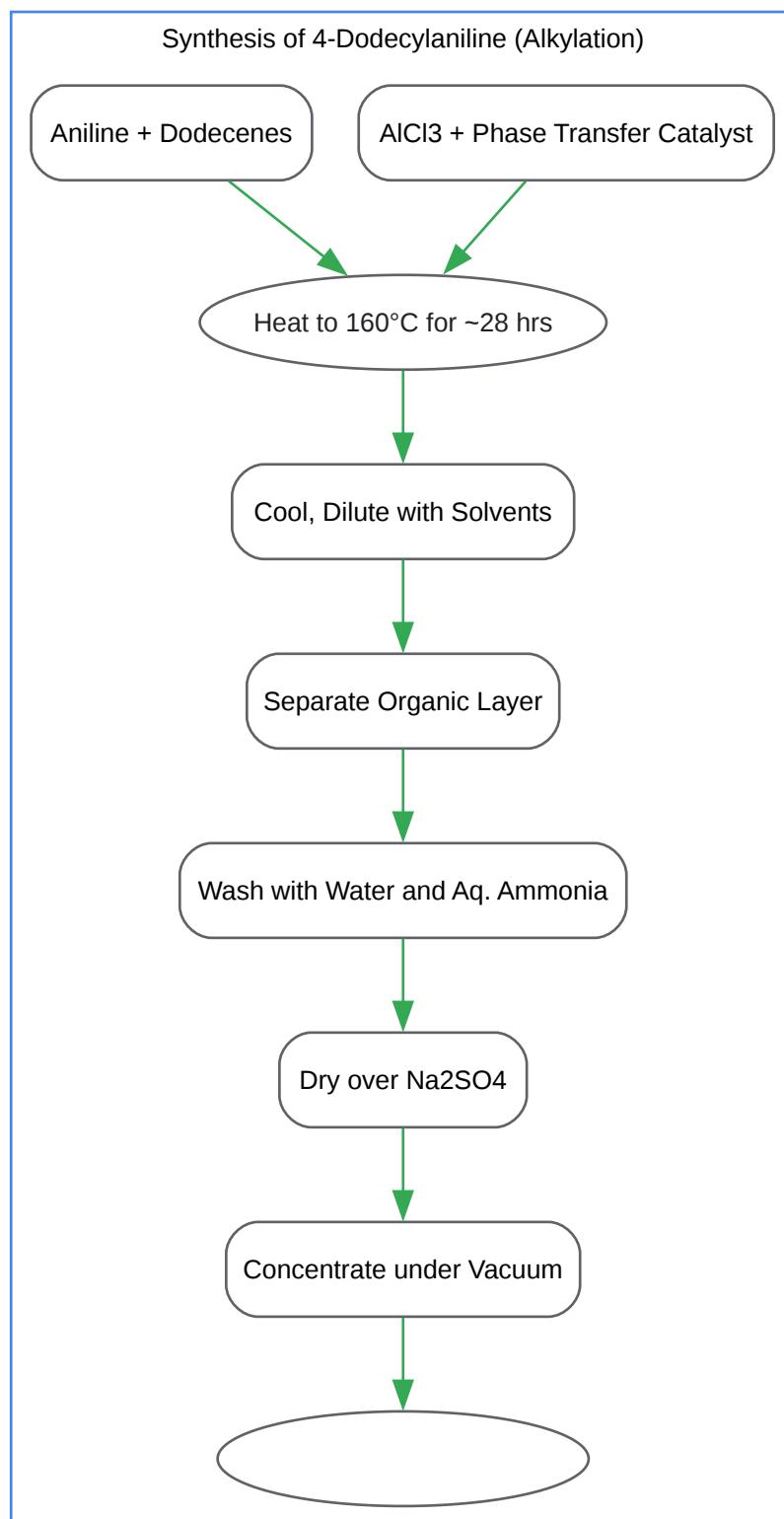
Synthesis of 4-Dodecylaniline

The industrial synthesis of 4-dodecylaniline is primarily achieved through two main routes: direct alkylation of aniline and a nitration-reduction sequence of dodecylbenzene.[\[4\]](#) The choice

of method depends on the desired purity, cost, and environmental considerations.

Experimental Protocol: Alkylation of Aniline with Dodecenes

This protocol describes a common method for the synthesis of **4-dodecylaniline** via the alkylation of aniline using dodecenes, catalyzed by aluminum chloride and a phase-transfer catalyst.[13]


Materials:

- Aniline
- Dodecenes
- Aluminum chloride (AlCl_3)
- Methyltributylammonium chloride
- n-heptane
- Methylene chloride
- Concentrated aqueous ammonia
- Anhydrous sodium sulfate
- Nitrogen gas

Procedure:

- In a reaction vessel equipped with a stirrer and under a positive pressure of nitrogen, charge aniline and dodecenes.
- Slowly add aluminum chloride while stirring. An exothermic reaction will occur.
- Add methyltributylammonium chloride to the reaction mixture.

- Heat the mixture to 160°C and maintain this temperature for approximately 28 hours.
- Allow the reaction mixture to cool to room temperature.
- Dilute the mixture with n-heptane and methylene chloride.
- The mixture will separate into two phases. Isolate the upper organic phase.
- Wash the organic layer twice with water, followed by a wash with aqueous ammonia.
- Dry the organic phase over anhydrous sodium sulfate.
- Remove the sodium sulfate by filtration.
- Concentrate the filtrate using a rotary evaporator under vacuum to yield the crude product.
- The product can be further purified by vacuum distillation.[4]

[Click to download full resolution via product page](#)

Synthesis of **4-Dodecylaniline** via Alkylation.

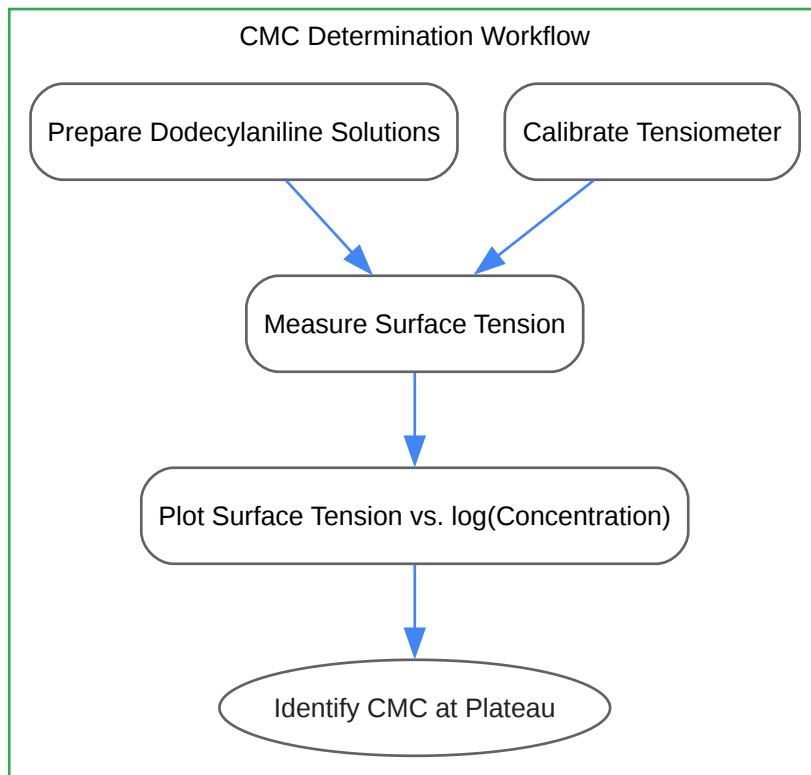
Key Applications and Experimental Protocols

Dodecylaniline's amphiphilic nature, with a hydrophilic aniline head and a long hydrophobic dodecyl tail, makes it a valuable compound in several applications, including as a surfactant, a corrosion inhibitor, and a precursor in organic synthesis.

Dodecylaniline as a Surfactant

Dodecylaniline exhibits surfactant properties, enabling it to be used in formulations for emulsification, wetting, and foaming.[\[10\]](#)[\[14\]](#) The effectiveness of a surfactant is often characterized by its Critical Micelle Concentration (CMC).

This protocol outlines the measurement of the CMC of **dodecylaniline** using the du Noüy ring method with a tensiometer.[\[10\]](#)


Apparatus:

- Tensiometer with a platinum-iridium ring
- Beakers
- Volumetric flasks
- Pipettes

Procedure:

- Prepare a stock solution of **dodecylaniline** in deionized water. A co-solvent may be necessary to ensure solubility.
- Create a series of dilutions from the stock solution to cover a range of concentrations.
- Thoroughly clean the platinum-iridium ring with a suitable solvent and then by flaming.
- Calibrate the tensiometer with deionized water.
- Measure the surface tension of each **dodecylaniline** solution, starting with the most dilute.
- Plot the surface tension as a function of the logarithm of the **dodecylaniline** concentration.

- The CMC is the concentration at which the surface tension plateaus.

[Click to download full resolution via product page](#)

Workflow for CMC Determination.

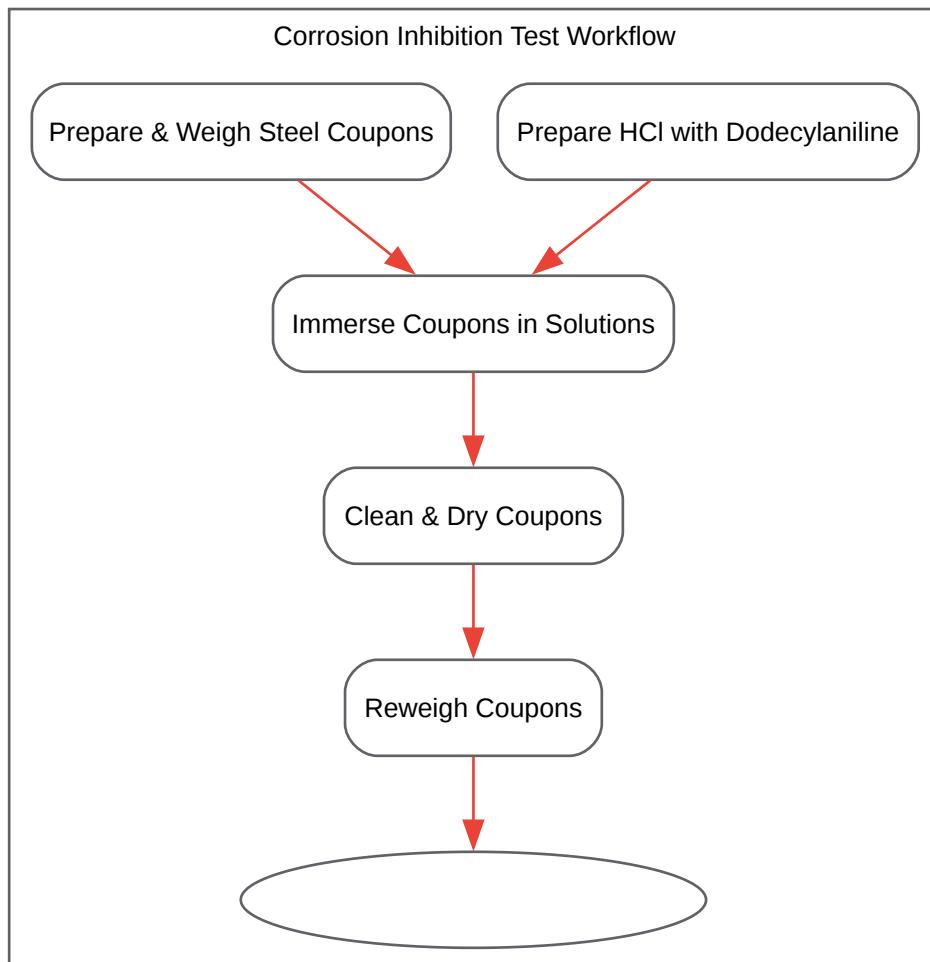
Dodecylaniline as a Corrosion Inhibitor

Dodecylaniline and its derivatives have been investigated as corrosion inhibitors for various metals in acidic environments.^{[15][16][17][18]} The long alkyl chain facilitates the formation of a protective hydrophobic layer on the metal surface.

This method provides a straightforward way to assess the inhibition efficiency of **dodecylaniline**.^[19]

Materials:

- Carbon steel coupons of known dimensions
- 1M Hydrochloric acid (HCl) solution


- **Dodecylaniline**

- Acetone

- Analytical balance

Procedure:

- Prepare carbon steel coupons by polishing, degreasing with acetone, and drying.
- Weigh each coupon accurately.
- Prepare a series of 1M HCl solutions containing different concentrations of **dodecylaniline**.
- Immerse a coupon in each solution for a specified period (e.g., 3 hours).
- After immersion, remove the coupons, clean them, and dry them.
- Weigh the coupons again to determine the weight loss.
- Calculate the corrosion rate and the inhibition efficiency for each concentration.

[Click to download full resolution via product page](#)

Workflow for Corrosion Inhibition Evaluation.

Dodecylaniline in Organic Synthesis

Dodecylaniline is a versatile intermediate in organic synthesis. For example, it can be reacted with benzaldehyde to form N-benzylidene-4-**dodecylaniline**, a Schiff base, which has applications as a corrosion inhibitor.[20][21][22]

This protocol is adapted from the general synthesis of N-benzylideneaniline.[20][21][22]

Materials:

- **4-Dodecylaniline**

- Benzaldehyde (freshly distilled)
- Ethanol (95%)
- Stirring apparatus

Procedure:

- In a flask with a mechanical stirrer, combine equimolar amounts of **4-dodecylaniline** and freshly distilled benzaldehyde.
- Stir the mixture rapidly. An exothermic reaction with the separation of water will occur.
- After about 15 minutes, pour the mixture into 95% ethanol while stirring vigorously.
- Allow the product to crystallize, first at room temperature and then in an ice bath.
- Collect the solid product by suction filtration and air-dry.
- The product can be recrystallized from ethanol for higher purity.

Safety and Handling

Dodecylaniline is harmful if swallowed and is very toxic to aquatic life.^{[1][2]} It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.^[2] Work should be conducted in a well-ventilated area. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.^{[1][3]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. nbino.com [nbino.com]
- 5. Actylis - Dodecylaniline - Intermediate - Amines [solutions.actylis.com]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. nbino.com [nbino.com]
- 8. Dodecylaniline | 28675-17-4 | Benchchem [benchchem.com]
- 9. nbino.com [nbino.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Dodecylaniline | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Dodecylaniline [webbook.nist.gov]
- 13. 4-Dodecylaniline synthesis - chemicalbook [chemicalbook.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for Dodecylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12653459#commercial-availability-and-suppliers-of-dodecylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com